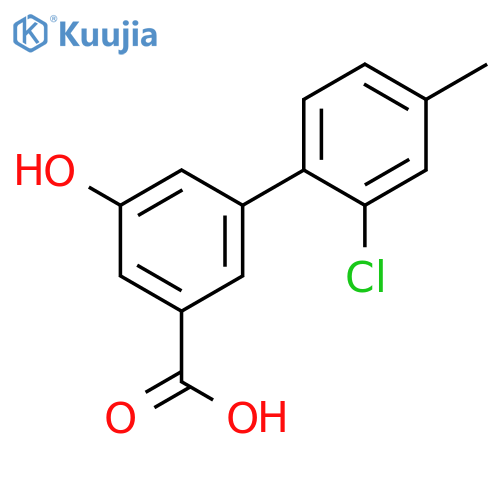

Cas no 1258622-09-1 (3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

1258622-09-1 structure

商品名:3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid

CAS番号:1258622-09-1

MF:C14H11ClO3

メガワット:262.688343286514

MDL:MFCD18086721

CID:2760926

PubChem ID:53226614

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-CHLORO-4-METHYLPHENYL)-5-HYDROXYBENZOIC ACID

- 1258622-09-1

- MFCD18086721

- 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid

- 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%

- DTXSID90690232

- 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid

-

- MDL: MFCD18086721

- インチ: InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)

- InChIKey: WUJCVGNHCZNZPL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 262.0396719Da

- どういたいしつりょう: 262.0396719Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327917-5 g |

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%; . |

1258622-09-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB327917-5g |

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%; . |

1258622-09-1 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1258622-09-1 (3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1258622-09-1)

清らかである:99%

はかる:5g

価格 ($):687.0